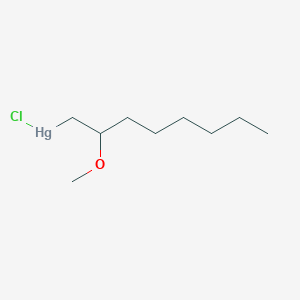
Chloro(2-methoxyoctyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(2-methoxyoctyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2-methoxyoctyl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-methoxyoctyl)mercury typically involves the reaction of mercury(II) chloride with 2-methoxyoctanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
HgCl2+C8H17OCH3→ClHgC8H17OCH3+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(2-methoxyoctyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloro group can be substituted by other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium thiolate or primary amines under mild conditions.
Major Products
Oxidation: Mercury oxides and corresponding organic by-products.
Reduction: Elemental mercury and 2-methoxyoctanol.
Substitution: Organomercury compounds with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chloro(2-methoxyoctyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of mercury’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in antimicrobial and antifungal treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Chloro(2-methoxyoctyl)mercury involves its interaction with sulfur-containing amino acids in proteins, leading to the inhibition of protein functions. This is primarily due to the strong affinity of mercury for thiol groups, which disrupts the normal biological activities of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Employed in antifungal and antimicrobial applications.
Uniqueness
Chloro(2-methoxyoctyl)mercury is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chain and methoxy group contribute to its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
62594-80-3 |
|---|---|
Formule moléculaire |
C9H19ClHgO |
Poids moléculaire |
379.29 g/mol |
Nom IUPAC |
chloro(2-methoxyoctyl)mercury |
InChI |
InChI=1S/C9H19O.ClH.Hg/c1-4-5-6-7-8-9(2)10-3;;/h9H,2,4-8H2,1,3H3;1H;/q;;+1/p-1 |
Clé InChI |
LFHJOAKANDEEJL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC(C[Hg]Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
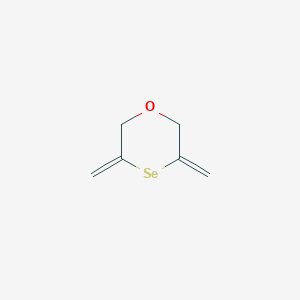
methanone](/img/structure/B14516511.png)


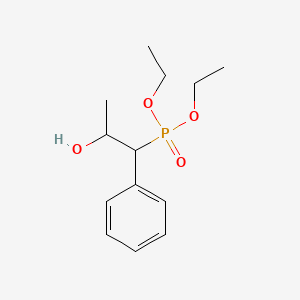

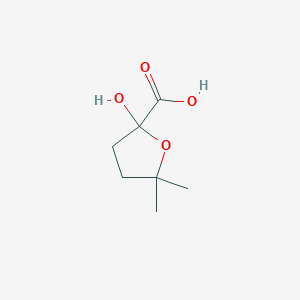

![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)

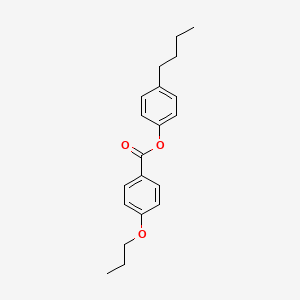
![1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene](/img/structure/B14516553.png)

